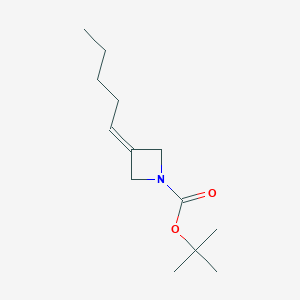![molecular formula C19H15N3O3 B2815552 2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 478042-31-8](/img/structure/B2815552.png)
2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one
Übersicht
Beschreibung
The compound “2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one” is a nitrogen-containing heterocyclic organic compound . It has a molecular weight of 333.35 and its IUPAC name is 2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one .
Synthesis Analysis
A transition-metal-free intramolecular redox cyclization reaction for the synthesis of cinnolines has been developed from 2-nitrobenzyl alcohol and benzylamine . Mechanistic investigations disclosed the involvement of a key intramolecular redox reaction, followed by condensation, azo isomerization to hydrazone, cyclization, and aromatization to form the desired products .Molecular Structure Analysis
The molecule contains a total of 43 bonds. There are 28 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 5 double bonds, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 nitro group (aromatic), and 1 hydrazone .Chemical Reactions Analysis
The primary aci-nitro photoproducts react by two competing paths. The balance between the two depends on the reaction medium. Reaction via hydrated nitroso compounds formed by proton transfer prevails in aprotic solvents and in aqueous acid and base .Physical And Chemical Properties Analysis
The compound is a solid in physical form . More detailed physical and chemical properties are not available in the current search results.Wissenschaftliche Forschungsanwendungen
Rhodium-Catalyzed Synthesis of Polycyclic Heteroaromatic Compounds
The construction of a novel class of indazolo[2,1-a]cinnolin-7-ium and diazabenzofluoranthenium salts was achieved using Rh(III)-catalyzed C–H activation/annulation reactions . This process involved the reaction of 2-phenyl-2H-indazole with internal alkynes, resulting in structurally important polycyclic heteroaromatic compounds (PHAs) . These PHAs exhibit potential fluorescence properties and have implications in various fields, including materials science and drug discovery.
Mitochondrial Staining Applications for Cancer Cell Line Investigation
Among the synthesized cinnolinium/fluoranthenium salts, compound 5i was specifically targeted for mitochondrial staining . Researchers used it to investigate cancer cell lines. The fluorescence properties of these salts make them valuable tools for organelle-specific staining, aiding in cellular imaging and cancer research .
In Situ Activation of Benzyl Alcohols
The compound’s benzyl moiety can be activated in situ using reagents like XtalFluor-E . This activation leads to the formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylation . Such transformations have applications in synthetic chemistry and the development of new organic reactions .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(3-nitrophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-18-11-15-9-8-14-5-1-2-7-17(14)19(15)20-21(18)12-13-4-3-6-16(10-13)22(24)25/h1-7,10-11H,8-9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLBJZZYUKMQES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320017 | |
| Record name | 2-[(3-nitrophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819355 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one | |
CAS RN |
478042-31-8 | |
| Record name | 2-[(3-nitrophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,4-dichlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2815469.png)
![3-((2-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2815470.png)
![N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2815472.png)

![Tert-butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B2815475.png)
![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2815476.png)




![N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide](/img/structure/B2815485.png)


